An In-Depth Technical Guide to 2-Methylpropyl-d9 Alcohol for Advanced Research
An In-Depth Technical Guide to 2-Methylpropyl-d9 Alcohol for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Role of Isotopically Labeled Compounds in Modern Analytics
In the landscape of modern analytical chemistry, particularly within pharmaceutical and biomedical research, the demand for precision, accuracy, and reliability is paramount. Stable isotope-labeled compounds, such as 2-Methylpropyl-d9 alcohol, have emerged as indispensable tools, primarily serving as internal standards in mass spectrometry-based quantitative analyses. Their near-identical chemical and physical properties to their non-labeled counterparts, coupled with a distinct mass difference, allow for the correction of analytical variability, thereby enhancing the robustness and validity of experimental data. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-Methylpropyl-d9 alcohol, tailored for the discerning researcher.
Section 1: Core Chemical and Physical Properties
2-Methylpropyl-d9 alcohol, also known by its IUPAC name 1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-1-ol, is the deuterated analogue of isobutanol.[1][2] The substitution of nine hydrogen atoms with deuterium imparts a significant mass shift, making it an ideal internal standard for mass spectrometry applications.[3]
Key Identifiers and Molecular Characteristics
A clear identification of this compound is crucial for procurement and regulatory purposes.
| Property | Value | Source(s) |
| CAS Number | 850209-54-0 | [1][2][4] |
| Molecular Formula | C₄HD₉O | [1][4] |
| Molecular Weight | 83.18 g/mol | [1][2][4] |
| Synonyms | Isobutyl-d9 Alcohol, Isobutanol-d9, 2-Methyl-1-propanol-d9 | [5][6] |
| Isotopic Purity | Typically ≥98 atom % D | [7] |
Physicochemical Properties
| Property | Value (for Isobutanol) | Source(s) |
| Appearance | Colorless liquid | Inferred |
| Boiling Point | 108 °C | General Knowledge |
| Melting Point | -108 °C | General Knowledge |
| Density | ~0.802 g/cm³ | General Knowledge |
| Solubility | Limited miscibility with water; miscible with common organic solvents. | Inferred |
| Storage | Recommended at 2-8°C for long-term stability. | [1][5] |
It is imperative for users to refer to the vendor-specific Certificate of Analysis (CoA) for lot-specific purity and characterization data.[4]
Section 2: Spectroscopic Profile
A thorough understanding of the spectroscopic characteristics of 2-Methylpropyl-d9 alcohol is essential for its application and for quality control.
Mass Spectrometry (MS)
In mass spectrometry, the molecular ion peak for 2-Methylpropyl-d9 alcohol will appear at m/z 83, reflecting its molecular weight. The fragmentation pattern is expected to be analogous to that of isobutanol, with characteristic shifts in fragment masses due to the deuterium atoms. The primary fragmentation pathways for alcohols are α-cleavage and dehydration.[8]
-
α-Cleavage: This involves the breaking of the C-C bond adjacent to the oxygen atom. For 2-Methylpropyl-d9 alcohol, this would result in the loss of a deuterated propyl radical to form a [CD₂OH]⁺ fragment, or the loss of a deuterated methyl radical.
-
Dehydration: The loss of a water molecule (D₂O) would lead to a fragment ion at m/z 63 (M-20).
The predictable mass shift of these fragments is fundamental to its utility as an internal standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the near-complete deuteration, the ¹H NMR spectrum of 2-Methylpropyl-d9 alcohol will be significantly simplified compared to its non-deuterated counterpart. The spectrum would primarily show a residual, likely broad, signal for the single remaining proton in the hydroxyl group. The position of this peak is highly dependent on the solvent and concentration.[9]
Conversely, the ²H (Deuterium) NMR spectrum would be informative, showing signals corresponding to the different deuterium environments within the molecule. The ¹³C NMR spectrum would also be simplified due to the absence of ¹H-¹³C coupling, resulting in sharp singlet signals for the carbon atoms.
Infrared (IR) Spectroscopy
The IR spectrum of 2-Methylpropyl-d9 alcohol will exhibit characteristic absorptions for alcohols, with notable shifts due to the presence of deuterium.
-
O-H Stretch: A broad absorption band characteristic of the hydroxyl group will be present, typically in the region of 3200-3600 cm⁻¹.[10]
-
C-D Stretch: The C-H stretching vibrations typically seen around 2900 cm⁻¹ for alkyl groups will be shifted to lower wavenumbers (approximately 2100-2200 cm⁻¹) for the C-D bonds.
-
C-O Stretch: A strong absorption corresponding to the C-O stretching vibration will be present, generally in the 1000-1200 cm⁻¹ region.[10]
Section 3: Synthesis of Isotopically Labeled Isobutanol
The synthesis of deuterated compounds like 2-Methylpropyl-d9 alcohol involves specialized methods to introduce the deuterium atoms. While specific, publicly available synthesis routes for this exact compound are proprietary to commercial suppliers, a general understanding can be derived from established methods for synthesizing isotopically labeled alcohols.
One plausible synthetic approach is the reduction of a deuterated ester, such as ethyl isobutyrate-d9, with a strong reducing agent. The deuterated starting material can be prepared through methods like the Guerbet reaction using deuterated reactants.[11] For instance, the condensation of deuterated ethanol and deuterated methanol can yield higher deuterated alcohols.[12] Organoborane chemistry also presents a viable route for the synthesis of labeled alcohols.[13]
Caption: A generalized synthetic workflow for 2-Methylpropyl-d9 alcohol.
Section 4: Application as an Internal Standard in Mass Spectrometry
The primary and most critical application of 2-Methylpropyl-d9 alcohol is as an internal standard in quantitative analysis using mass spectrometry, particularly with techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[3][14]
The Principle of Isotope Dilution Mass Spectrometry (IDMS)
IDMS is a gold-standard quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample at the beginning of the analytical workflow.[15] Because the deuterated internal standard is chemically almost identical to the analyte, it experiences the same sample preparation losses, extraction inefficiencies, and ionization suppression or enhancement in the mass spectrometer.[15][16] By measuring the ratio of the signal from the native analyte to the signal from the deuterated internal standard, a highly accurate and precise quantification can be achieved.[16]
Caption: The workflow of Isotope Dilution Mass Spectrometry using a deuterated internal standard.
Protocol: General Procedure for Using 2-Methylpropyl-d9 Alcohol as an Internal Standard
The following is a generalized protocol. The specific concentrations, volumes, and instrument parameters must be optimized for the particular analyte and matrix being studied.
-
Preparation of Internal Standard Stock Solution:
-
Accurately weigh a precise amount of 2-Methylpropyl-d9 alcohol.
-
Dissolve it in a suitable solvent (e.g., methanol, acetonitrile) to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Store the stock solution under appropriate conditions (e.g., refrigerated and protected from light).
-
-
Preparation of Working Internal Standard Solution:
-
Prepare a series of dilutions from the stock solution to create a working solution at a concentration appropriate for the expected analyte concentration range in the samples.
-
-
Sample Spiking:
-
To each unknown sample, calibration standard, and quality control sample, add a precise and consistent volume of the working internal standard solution at the very beginning of the sample preparation process.
-
-
Sample Preparation:
-
Perform the necessary sample preparation steps (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) to isolate the analyte and the internal standard from the sample matrix.
-
-
Instrumental Analysis:
-
Analyze the prepared samples by GC-MS or LC-MS.
-
Develop a method that allows for the chromatographic separation of the analyte and internal standard from other matrix components and ensures their detection by the mass spectrometer.
-
Set the mass spectrometer to monitor for at least one specific parent-to-daughter ion transition for both the analyte and 2-Methylpropyl-d9 alcohol.
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard for all samples.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.
-
Section 5: Safety and Handling
As a flammable liquid, 2-Methylpropyl-d9 alcohol should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources.[6][17]
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.[18] Recommended long-term storage is at 2-8°C.[1][5]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for flammable organic solvents.
Always consult the material safety data sheet (MSDS) provided by the supplier for complete and detailed safety information.[1][6][19]
Section 6: Conclusion and Future Perspectives
2-Methylpropyl-d9 alcohol is a valuable tool for researchers in fields requiring high-precision quantitative analysis. Its role as an internal standard in isotope dilution mass spectrometry is well-established, contributing to the generation of reliable and reproducible data in complex biological matrices. As analytical instrumentation continues to advance in sensitivity and resolution, the use of high-purity, stable isotope-labeled standards like 2-Methylpropyl-d9 alcohol will become even more critical for ensuring data integrity in demanding applications such as clinical diagnostics, proteomics, and drug metabolism studies.[20][21][22]
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ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
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- Google Patents. (n.d.). WO2021054962A1 - Process for isobutanol production from ethanol and syngas.
- Orhekafore, O. B. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research, 1(1).
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National Institute on Alcohol Abuse and Alcoholism. (2003). High-throughput proteomics for alcohol research. Retrieved from [Link]
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Quora. (2024). How to synthesize isobutanol from ethanol. Retrieved from [Link]
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National Institutes of Health. (n.d.). High-throughput proteomics for alcohol research. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 2-Propanol, 2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
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ResearchGate. (n.d.). Reaction pathway for the formation of isobutanol from syngas. Retrieved from [Link]
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Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 2-Methyl-2-propanol. Retrieved from [Link]
- Tang, W., et al. (2024). Spatial Proteomics Reveals Alcohol-Induced Damages to the Crypts and Villi of the Mouse Small Intestine. Journal of Proteome Research, 23(5), 1836-1846.
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Chemos GmbH & Co. KG. (2023). Safety Data Sheet: 2-methylpropan-2-ol. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-methylpropan-2-ol. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-methylpropan-1-ol. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Propanoic acid, 2-methylpropyl ester. In NIST Chemistry WebBook. Retrieved from [Link]
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